molecular formula C20H17N3O4S B11344957 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B11344957
M. Wt: 395.4 g/mol
InChI Key: WIWAILRTORYPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a combination of cyano, furan, pyridine, sulfanyl, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as cyano and furan derivatives.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a halogenated pyridine derivative.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, and appropriate solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide
  • 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Uniqueness

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H17N3O4S/c1-25-14-6-8-17(26-2)16(10-14)22-19(24)12-28-20-13(11-21)5-7-15(23-20)18-4-3-9-27-18/h3-10H,12H2,1-2H3,(H,22,24)

InChI Key

WIWAILRTORYPAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=C(C=CC(=N2)C3=CC=CO3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.